molecular formula C9H12ClNO3 B13256967 (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride

(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride

Cat. No.: B13256967
M. Wt: 217.65 g/mol
InChI Key: VZBNQIDGUHNFNG-DDWIOCJRSA-N
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Description

(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable chiral precursor, such as ®-2-phenoxypropanoic acid.

    Amination: The precursor undergoes amination using reagents like ammonia or amines under controlled conditions to introduce the amino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amination: Utilizing large reactors to carry out the amination process efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Hydrochloride Salt Formation: Converting the purified compound to its hydrochloride salt using hydrochloric acid in a controlled environment.

Chemical Reactions Analysis

Types of Reactions: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the amino acid.

    Reduction Products: Phenolic derivatives.

    Substitution Products: Alkylated or acylated amino acids.

Scientific Research Applications

(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    (2R)-3-Amino-2-phenylpropanoic acid hydrochloride: Similar structure but with a phenyl group instead of a phenoxy group.

    (2R)-3-Amino-2-methoxypropanoic acid hydrochloride: Contains a methoxy group instead of a phenoxy group.

Uniqueness: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

(2R)-3-amino-2-phenoxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1

InChI Key

VZBNQIDGUHNFNG-DDWIOCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H](CN)C(=O)O.Cl

Canonical SMILES

C1=CC=C(C=C1)OC(CN)C(=O)O.Cl

Origin of Product

United States

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